molecular formula C14H16BrNO3 B5541281 methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate CAS No. 6600-14-2

methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate

Cat. No. B5541281
CAS RN: 6600-14-2
M. Wt: 326.19 g/mol
InChI Key: XPZJVCZMZJHDOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate-related compounds involves several steps, typically starting from basic piperidine derivatives. For example, synthesis can involve converting piperidine-4-carboxylic acids to β-keto esters, which are then treated with reagents such as N,N-dimethylformamide dimethyl acetal to form the desired products (Matulevičiūtė et al., 2021). Another approach involves the lithiation of bromobenzhydryl methyl ether followed by addition of piperidone and acid-catalyzed cyclization (Bauer et al., 1976).

Molecular Structure Analysis

The molecular structure of related compounds has been detailed through NMR spectroscopy and HRMS investigations, confirming the structure of novel heterocyclic compounds (Matulevičiūtė et al., 2021). Crystallography and spectroscopy analyses, such as in the case of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, provide insights into hydrogen bonding and molecular conformation (Portilla et al., 2007).

Scientific Research Applications

Synthesis of Bridged Azabicyclic Compounds

Methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)piperidine-2-carboxylate has been utilized in the synthesis of bridged azabicyclic compounds using radical translocation reactions. This process achieves regioselective cyclization, resulting in compounds with potential relevance in medicinal chemistry due to their complex structure and possible biological activity (Ikeda, Kugo, & Sato, 1996).

Enantioselective Benzylation

Research on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate led to the development of biologically active compounds with a chiral 3-benzylpiperidine backbone. This synthesis method highlights the utility of methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate derivatives in the preparation of chiral molecules, which are significant in drug development and synthesis of active pharmaceutical ingredients (Wang, Zhao, Xue, & Chen, 2018).

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]

The compound has also been explored for the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which are evaluated for their potential as central nervous system agents. This research provides insight into the chemical versatility of methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate derivatives for synthesizing novel central nervous system agents with potential therapeutic applications (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, Ong, & Geyer, 1976).

Antibacterial Evaluation

A study on the synthesis, spectral analysis, and antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides demonstrates the antimicrobial potential of compounds derived from methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate. These findings suggest its application in developing new antimicrobial agents with a piperidine backbone (Aziz‐ur‐Rehman, Ahtzaz, Abbasi, Siddiqui, Rasool, & Ahmad, 2017).

Optical Limiting Material

A computational and experimental study on the properties of a piperidine-driven passive optical limiting material showcases the potential of methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate derivatives in optical applications. This research emphasizes the material's suitability for optical limiting applications, indicating its utility in developing devices for laser protection (Prathebha, Raju, Hegde, & Vinitha, 2022).

properties

IUPAC Name

methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-19-14(18)10-5-7-16(8-6-10)13(17)11-3-2-4-12(15)9-11/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZJVCZMZJHDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349994
Record name methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6600-14-2
Record name methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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